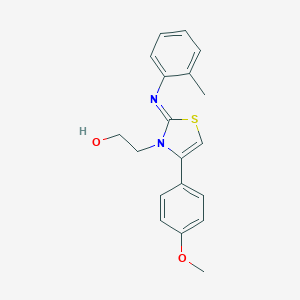
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Alkylation: The phenothiazine core is then alkylated with a suitable alkylating agent, such as 1-chloro-3-dimethylaminopropane, in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 2-position of the propyl chain. This can be achieved through a reaction with a suitable hydroxylating agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its pharmacological properties, such as antipsychotic, antiemetic, and antihistaminic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol involves its interaction with various molecular targets, including:
Receptors: The compound can bind to dopamine, serotonin, and histamine receptors, modulating their activity and leading to its pharmacological effects.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
Pathways: The compound can influence signaling pathways related to neurotransmission, inflammation, and immune response.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent with a similar structure.
Uniqueness
1-(diethylamino)-3-(10H-phenothiazin-10-yl)-2-propanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a diethylamino group and a hydroxylated propyl chain differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and pathways.
属性
分子式 |
C19H24N2OS |
|---|---|
分子量 |
328.5g/mol |
IUPAC 名称 |
1-(diethylamino)-3-phenothiazin-10-ylpropan-2-ol |
InChI |
InChI=1S/C19H24N2OS/c1-3-20(4-2)13-15(22)14-21-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)21/h5-12,15,22H,3-4,13-14H2,1-2H3 |
InChI 键 |
HKIGNQYJMXLHTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O |
规范 SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O |
溶解度 |
44.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
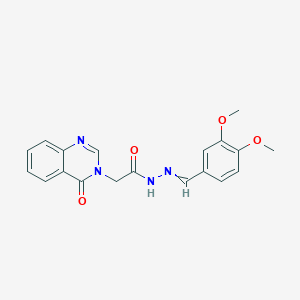
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)
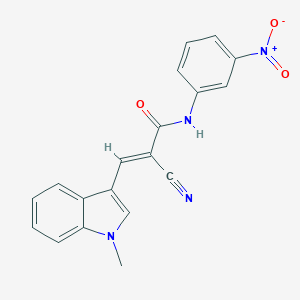
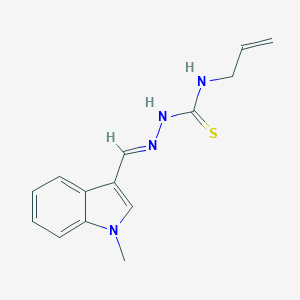
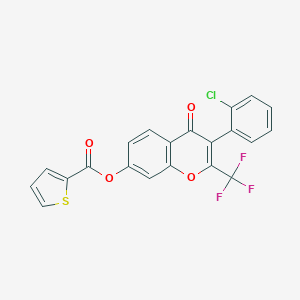
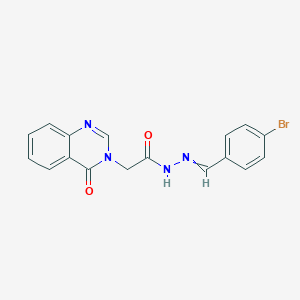
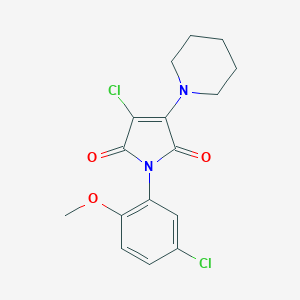
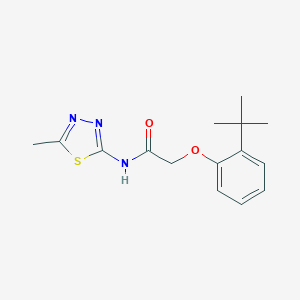
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
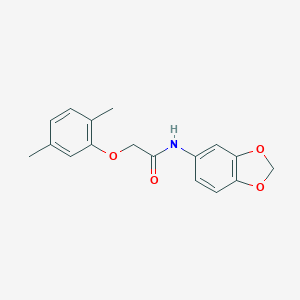

![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)
